molecular formula C14H16N2O2 B13320287 5-(Piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one

5-(Piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one

Cat. No.: B13320287
M. Wt: 244.29 g/mol
InChI Key: KGMGXJSYTKIRAE-UHFFFAOYSA-N
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Description

5-(Piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one typically involves the reaction of an indole derivative with a piperidine derivative under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the indole and piperidine moieties. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 5-(Piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-(Piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. Additionally, it can interact with neurotransmitter receptors, making it a candidate for the treatment of neurological disorders .

Comparison with Similar Compounds

    5-(Piperidine-4-carbonyl)-2,3-dihydro-1H-indole: Similar structure but lacks the carbonyl group.

    2,3-Dihydro-1H-indol-2-one: Lacks the piperidine moiety.

    Piperidine-4-carboxamide: Lacks the indole moiety.

Uniqueness: 5-(Piperidine-4-carbonyl)-2,3-dihydro-1H-indol-2-one is unique due to the presence of both the indole and piperidine moieties, which contribute to its diverse biological activities and potential applications in various fields. The combination of these two functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

5-(piperidine-4-carbonyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C14H16N2O2/c17-13-8-11-7-10(1-2-12(11)16-13)14(18)9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2,(H,16,17)

InChI Key

KGMGXJSYTKIRAE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)C2=CC3=C(C=C2)NC(=O)C3

Origin of Product

United States

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